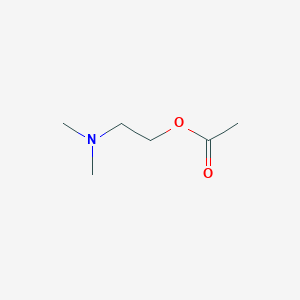

2-(Dimethylamino)ethyl acetate

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Dimethylamino)ethyl acetate can be synthesized through the esterification of 2-(dimethylamino)ethanol with acetic acid or acetic anhydride. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of advanced distillation techniques helps in purifying the final product to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethyl acetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 2-(dimethylamino)ethanol and acetic acid.

Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.

Oxidation: It can be oxidized to form corresponding amides or carboxylic acids under specific conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Substitution: Nucleophiles such as halides or amines.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Hydrolysis: 2-(Dimethylamino)ethanol and acetic acid.

Substitution: Various substituted amines or esters.

Oxidation: Amides or carboxylic acids.

Scientific Research Applications

2.1. Biological Studies

2-(Dimethylamino)ethyl acetate is utilized in cell culture and gene therapy research. It serves as a solvent and reagent in various biochemical assays, enhancing the solubility of hydrophobic compounds and facilitating cell membrane penetration.

2.2. Pharmaceutical Industry

This compound acts as an intermediate in the synthesis of pharmaceuticals, particularly in the development of local anesthetics and other medicinal compounds. Its ability to modulate biological activity makes it a valuable component in drug formulation.

3.1. Polyurethane Production

One of the primary industrial applications of this compound is as a catalyst in the production of polyurethane foams. It exhibits high catalytic activity and selectivity, improving the efficiency of foam formation processes .

| Application | Description |

|---|---|

| Polyurethane Foams | Used as a catalyst for producing flexible and rigid foams with high resilience |

| Coatings | Acts as a solvent and additive in paint formulations to enhance stability and performance |

3.2. Coatings and Adhesives

In coatings, it functions as a solvent that improves film formation and adhesion properties. Its low volatility contributes to better performance in various environmental conditions.

4.1. Polyurethane Foam Production

A study conducted on the use of this compound in polyurethane foam production highlighted its effectiveness as a catalyst, resulting in foams with improved mechanical properties and reduced production times . The study demonstrated that varying concentrations of this compound could optimize foam density and resilience.

4.2. Drug Formulation

Research published in pharmaceutical journals indicates that this compound enhances the solubility of poorly soluble drugs, leading to improved bioavailability when incorporated into formulations for oral or injectable medications .

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl acetate involves its ability to act as a nucleophile due to the presence of the dimethylamino group. This nucleophilic property allows it to participate in various chemical reactions, forming bonds with electrophilic centers in other molecules. The acetate group can also undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further participate in additional reactions .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-(Dimethylamino)ethyl acetate

- CAS No.: 1421-89-2

- Molecular Formula: C₆H₁₃NO₂

- Molecular Weight : 131.18 g/mol

- Structure : CH₃C(O)O(CH₂)₂N(CH₃)₂

Properties :

- Physical State : Liquid at room temperature

- Applications : Primarily used as a research chemical in organic synthesis and pharmaceutical intermediates .

- Safety : Classified under UN3302 for regulated transport; requires standard laboratory precautions (e.g., ventilation, PPE) .

Comparison with Structurally Similar Compounds

Functional Group Variations: Acetate vs. Other Esters

Key Insight: The acetate group in this compound lacks the polymerization capability of acrylates or methacrylates, limiting its use in industrial polymer synthesis .

Substituent Effects: Aromatic and Heterocyclic Derivatives

Key Insight: The absence of aromatic or heterocyclic groups in this compound reduces its bioactivity compared to fungal metabolites but simplifies its role as a solvent or intermediate .

Acid vs. Ester: Comparative Physicochemical Properties

Key Insight : The ester form enhances lipid solubility, making it more suitable for organic synthesis, while the acid form may interact differently in aqueous environments .

Biological Activity

2-(Dimethylamino)ethyl acetate (DMAEA) is a compound of interest due to its diverse biological activities and potential applications in various fields, including pharmacology and cosmetics. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

DMAEA is an ester derived from dimethylaminoethanol and acetic acid. Its molecular formula is CHNO, and it features a dimethylamino group that contributes to its biological properties. The compound is characterized by its solubility in organic solvents and stability across a range of pH levels, making it suitable for various applications.

Biological Activity Overview

The biological activity of DMAEA can be categorized into several key areas:

- Antimicrobial Activity : DMAEA has demonstrated significant antimicrobial properties against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis.

- Cosmetic Applications : Due to its ability to enhance skin penetration and stability in formulations, DMAEA is utilized in cosmetic products, particularly as a self-tanning agent. It forms imines with amino groups in the skin, contributing to a tanning effect through the Maillard reaction.

- Pharmacological Potential : Research indicates that DMAEA may serve as a scaffold for developing new pharmaceuticals, particularly for targeting neglected tropical diseases like leishmaniasis.

- Antimicrobial Mechanism : DMAEA acts by integrating into the lipid bilayer of microbial membranes, altering membrane fluidity and integrity. This disrupts essential cellular functions, leading to microbial death .

- Self-Tanning Mechanism : The compound reacts with skin amino acids to form colored products through a series of chemical reactions initiated by UV exposure. This process is pH-independent, allowing for stable application across different skin types .

- Potential Drug Development : Studies have shown that derivatives of DMAEA can inhibit key enzymes involved in pathogen metabolism, such as S-adenosylmethionine decarboxylase (AdoMet DC), which is crucial for polyamine biosynthesis in parasites .

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of several compounds, including DMAEA, found that it exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that DMAEA was effective at low concentrations, highlighting its potential as an antimicrobial agent .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 64 |

Cosmetic Applications

In cosmetic formulations, DMAEA has been shown to enhance the stability of self-tanning products compared to traditional agents like dihydroxyacetone (DHA). Its ability to maintain efficacy over time under varying pH conditions makes it a preferred choice for formulators .

Case Study: Leishmaniasis Treatment

Recent structure-activity relationship studies have identified DMAEA derivatives as potential inhibitors of AdoMet DC in Leishmania species. These findings suggest that modifications to the DMAEA structure could lead to compounds with enhanced selectivity and reduced toxicity towards human cells .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-(dimethylamino)ethyl acetate in laboratory settings?

- Methodological Answer : Strict safety measures are essential due to the compound’s reactivity and health hazards. Key protocols include:

- Engineering Controls : Use closed systems for synthesis and handling to minimize exposure. Local exhaust ventilation is mandatory during open processes .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, tightly sealed goggles, and lab coats. Respiratory protection (e.g., FFP2 masks) is required if ventilation is insufficient .

- Waste Management : Avoid environmental release; dispose via controlled incineration or specialized chemical waste systems .

- Regulatory Compliance : Ensure adherence to GHS classification (e.g., EU CLP Regulation) and REACH guidelines for hazard communication .

Q. How can researchers synthesize this compound with high purity?

- Methodological Answer :

- Step 1 : React 2-(dimethylamino)ethanol with acetyl chloride in anhydrous dichloromethane under nitrogen. Use a molar ratio of 1:1.1 (alcohol:acetyl chloride) to drive the reaction to completion.

- Step 2 : Add a tertiary amine (e.g., triethylamine) to scavenge HCl, minimizing side reactions .

- Purification : Distill under reduced pressure (boiling point ~120–130°C at 20 mmHg) or use column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Validation : Confirm purity via GC-MS or NMR (e.g., δ 2.2 ppm for dimethylamino protons, δ 4.1 ppm for acetate methyl group) .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : Use -NMR to identify protons on the dimethylamino group (singlet at δ 2.2–2.3 ppm) and acetate moiety (δ 1.9–2.1 ppm for CH, δ 4.1–4.3 ppm for CH) .

- FT-IR : Look for C=O stretch at ~1740 cm (acetate ester) and C-N stretch at ~1250 cm .

- Mass Spectrometry : Expect a molecular ion peak at m/z 145 (M) and fragments at m/z 86 (loss of acetate group) .

Advanced Research Questions

Q. How does this compound compare to other tertiary amines in photoinitiator systems for polymer resins?

- Methodological Answer :

- Reactivity Analysis : In resin cements, this compound shows lower conversion efficiency (~75%) compared to ethyl 4-(dimethylamino)benzoate (~90%) due to steric hindrance from the ethyl acetate group. However, its solubility in hydrophobic matrices makes it preferable for certain formulations .

- Optimization Strategy : Combine with diphenyliodonium hexafluorophosphate (DPI) to enhance radical generation. For example, a 1:2 molar ratio of camphorquinone (CQ) to this compound improves degree of conversion by 15% .

- Data Contradiction Note : Despite lower reactivity, its compatibility with fluorinated monomers (e.g., in PFAS-containing copolymers) provides unique thermal stability, as noted in CAS Reg. 1440528-04-0 .

Q. What strategies resolve contradictory data on the compound’s catalytic efficiency in esterification reactions?

- Methodological Answer :

- Root-Cause Analysis : Contradictions often arise from solvent polarity effects. For instance, in polar solvents (e.g., ethanol), the compound’s basicity dominates, deprotonating substrates and altering reaction pathways. In nonpolar solvents (e.g., toluene), it acts as a nucleophilic catalyst .

- Experimental Design :

Vary solvent polarity systematically and monitor reaction kinetics via HPLC.

Use Hammett plots to correlate substituent effects with catalytic activity .

- Case Study : When used in synthesizing methyl 2-thienylacetate, reaction yields dropped from 85% (toluene) to 40% (ethanol) due to solvent-dependent mechanistic shifts .

Q. How can this compound be integrated into drug delivery systems?

- Methodological Answer :

- Functionalization : Modify the acetate group to link with drug molecules (e.g., via esterase-sensitive linkages). For example, coupling with psilocin derivatives (e.g., 4-AcO-DMT) enhances blood-brain barrier penetration .

- Stability Testing : Assess hydrolysis rates in PBS (pH 7.4) and human plasma. The compound’s half-life is ~2 hours in plasma, necessitating encapsulation in PEG-PLGA nanoparticles for sustained release .

- In Vivo Validation : Use fluorescence tagging (e.g., Cy5) to track biodistribution in murine models .

Q. Specialized Applications

Q. What role does this compound play in synthesizing PFAS-free surfactants?

- Methodological Answer :

- Alternative Design : Replace perfluorinated amines with this compound in surfactant formulations. Its polar head group reduces interfacial tension in water-oil systems (e.g., 25 mN/m reduction observed in hexane/water emulsions) .

- Eco-Tox Testing : Evaluate aquatic toxicity using Daphnia magna assays. LC values >100 mg/L confirm lower ecotoxicity compared to PFAS-based surfactants .

Q. How can computational modeling predict the compound’s behavior in radical polymerization?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 to model transition states in amine-persulfate initiation systems. The N-methyl groups lower the activation energy by 8–10 kcal/mol compared to primary amines .

- Kinetic Monte Carlo (KMC) Simulations : Predict molecular weight distributions in copolymerizations. Adjust feed ratios to achieve target values (e.g., 50 kDa ± 5%) .

Properties

IUPAC Name |

2-(dimethylamino)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-6(8)9-5-4-7(2)3/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLSFPMYASLXJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061684 | |

| Record name | Acetic acid, 2-(dimethylamino)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421-89-2 | |

| Record name | Dimethylaminoethyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1421-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylaminoethyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001421892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Dimethylamino)ethyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-(dimethylamino)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, 2-(dimethylamino)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-dimethylaminoethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLAMINOETHYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ERL2MM8I7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.